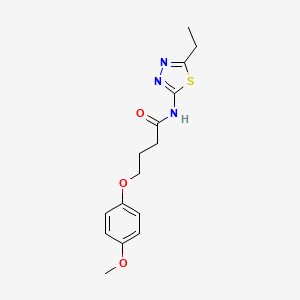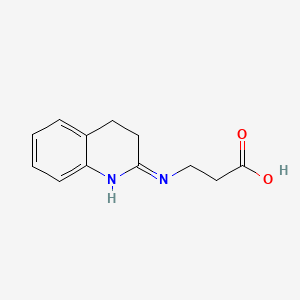![molecular formula C25H21N7O4S2 B11621351 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin beinhaltet typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Benzothiazolrings: Der Benzothiazolring kann durch Reaktion von 2-Aminothiophenol mit Ethylbromacetat unter basischen Bedingungen zu 6-Ethoxy-1,3-benzothiazol synthetisiert werden.
Bildung des Triazinrings: Der Triazinring wird durch Reaktion von Cyanurchlorid mit geeigneten Aminen unter kontrollierten Bedingungen gebildet.
Kupplungsreaktionen: Die endgültige Verbindung wird durch Kupplung des Benzothiazolderivats mit dem Triazinderivat in Gegenwart eines geeigneten Katalysators und unter spezifischen Reaktionsbedingungen erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung fortschrittlicher Techniken wie kontinuierlicher Flussreaktoren, automatisierter Synthese und Reinigungsverfahren wie Chromatographie und Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierten Temperatur- und Lösungsmittelbedingungen.
Substitution: Verschiedene Nukleophile oder Elektrophile in Gegenwart von Katalysatoren oder unter spezifischen pH-Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere auf seine Fähigkeit, mit spezifischen biologischen Zielen zu interagieren.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Struktur der Verbindung ermöglicht es ihr, an Enzyme, Rezeptoren oder andere Proteine zu binden und so deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung der Enzymaktivität, Veränderung von Signaltransduktionswegen oder Induktion von Zelltod in Krebszellen.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
DNA Interaction: The triazine core can intercalate with DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The benzothiazole moiety can inhibit enzymes involved in cell proliferation and survival pathways.
Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells, leading to apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-Methoxyphenyl)propanamid: Eine verwandte Verbindung mit ähnlichen strukturellen Merkmalen und potenziellen biologischen Aktivitäten.
6-Ethoxy-1,3-benzothiazol-2-amin: Ein weiteres Benzothiazolderivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.
Einzigartigkeit
6-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-Methoxyphenyl)-N’-(3-Nitrophenyl)-1,3,5-Triazin-2,4-diamin ist einzigartig aufgrund seiner Kombination aus funktionellen Gruppen und Ringen, die ihm eine spezifische Reaktivität und potenzielle Anwendungen verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit biologischen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C25H21N7O4S2 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(4-methoxyphenyl)-2-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H21N7O4S2/c1-3-36-19-11-12-20-21(14-19)37-25(28-20)38-24-30-22(26-15-7-9-18(35-2)10-8-15)29-23(31-24)27-16-5-4-6-17(13-16)32(33)34/h4-14H,3H2,1-2H3,(H2,26,27,29,30,31) |
InChI-Schlüssel |
FVTDFSTYYFWBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,3-Dimethyl(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B11621269.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)
![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)
![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)
![2-(1-adamantyl)-5-(3,4-dimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11621301.png)
![methyl N-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)valinate](/img/structure/B11621314.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)
![methyl 4-({[(2Z)-3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11621321.png)
![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

